N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Description
N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a unique structural framework. The molecule consists of two primary moieties:
- Pentamethylbenzenesulfonamide group: A fully methylated benzene ring attached to a sulfonamide group, contributing steric bulk and lipophilicity.
This compound is hypothesized to exhibit pharmacological relevance due to its sulfonamide backbone, a common feature in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and antimicrobial agents.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,3,4,5,6-pentamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c1-11-12(2)14(4)17(15(5)13(11)3)24(21,22)19-10-18(6,20)16-8-7-9-23-16/h7-9,19-20H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAIFMXAIHGDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C)(C2=CC=CO2)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a furan ring and a sulfonamide moiety, which are known for their biological significance. The presence of the hydroxypropyl group enhances its solubility and bioavailability. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in metabolic pathways.
- Antioxidant Activity : The furan ring contributes to the compound's ability to scavenge free radicals.
- Cellular Interaction : Enhanced solubility allows for better interaction with cellular membranes and targets.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit antibacterial properties against a range of pathogens.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, reducing cytokine production.
- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines.
Case Studies
Recent research has highlighted the biological effects of this compound in various contexts:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition of bacterial growth against E. coli and Staphylococcus aureus . |
| Study 2 | Assess anti-inflammatory properties | Reduced levels of pro-inflammatory cytokines in vitro . |
| Study 3 | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines via caspase activation . |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide are compared below with three analogous sulfonamide derivatives (Table 1).
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings :
Structural Diversity: The target compound differs from the indole-containing analog () by replacing the indole moiety with a furan-hydroxypropyl group.
Functional Group Impact :
- The pentamethylbenzenesulfonamide group in the target compound introduces greater steric hindrance than the methanesulfonamide group in ’s compound, which could hinder binding to flat active sites (e.g., ATP pockets in kinases) .
- The hydroxypropyl chain may confer pH-dependent solubility, unlike the chloroacetyl group in ’s compound, which is prone to nucleophilic substitution reactions .
Pharmacological Implications: The indole-containing analog () is explicitly noted for neuroscience research, likely due to indole’s structural similarity to serotonin. The target compound’s furan group lacks this bioisosteric advantage but may offer alternative binding modes . The nitro-containing compound () is associated with ranitidine synthesis, suggesting the target compound could serve as a precursor in antiulcer drug development if functionalized similarly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
